4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, a methyl group at the 2-position, and a piperidin-1-yl group at the 6-position, which is further substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Substitution with Piperidine: The piperidin-1-yl group can be introduced through a nucleophilic substitution reaction using piperidine.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially reducing the chloro group to a hydrogen atom.
Substitution: The chloro group at the 4-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dechlorinated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its heterocyclic structure.
Biology and Medicine:
Pharmaceuticals: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Probes: Used in the design of biological probes for studying enzyme interactions and receptor binding.
Industry:
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring and the pyrimidine core are likely involved in interactions with biological macromolecules, influencing the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
- 4-Chloro-5,6-dimethyl-2-(4-methyl-piperidin-1-ylmethyl)-thieno[2,3-d]pyrimidine
Comparison:
- 4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine: Similar structure but lacks the methoxymethyl group, which may affect its reactivity and biological activity.
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde: Contains a benzaldehyde group instead of a pyrimidine core, leading to different chemical properties and applications.
- 4-Chloro-5,6-dimethyl-2-(4-methyl-piperidin-1-ylmethyl)-thieno[2,3-d]pyrimidine: Contains a thieno[2,3-d]pyrimidine core, which may confer different electronic properties and reactivity.
Properties
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-9-14-11(13)7-12(15-9)16-6-4-3-5-10(16)8-17-2/h7,10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSSKRBKNZYBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCCC2COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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